Cas no 885051-07-0 ((+)-Benzotetramisole)

(+)-Benzotetramisole structure
(+)-Benzotetramisole structure
Product Name:(+)-Benzotetramisole
CAS-Nr.:885051-07-0
MF:C15H12N2S
MW:252.334181785583
MDL:MFCD11112169
CID:710554
PubChem ID:87560631
Update Time:2025-06-07

(+)-Benzotetramisole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Imidazo[2,1-b]benzothiazole,2,3-dihydro-2-phenyl-, (2R)-
    • (+)-BENZOTETRAMISOLE
    • (2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
    • (+)-BTM
    • (2R)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
    • Benzotetramisole
    • Imidazo[2,1-b]benzothiazole, 2,3-dihydro-2-phenyl-, (2R)-
    • (R)-2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
    • OR51900
    • AB1011170
    • (2S)-2,3-Dihydro-2-phenyl-imidazo[2,1-b]benzothiazole
    • (2R)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,
    • (2R)-2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole (ACI)
    • (R)-Benzotetramisole
    • (R)-BTM
    • DTXSID60468566
    • (4R)-4-PHENYL-7-THIA-2,5-DIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),5,8,10-TETRAENE
    • (2R)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole, AldrichCPR
    • 885051-07-0
    • MFCD11112169
    • A12917
    • AKOS025394891
    • SCHEMBL14240664
    • B3296
    • (+)-Benzotetramisole , 97%
    • DB-361980
    • (R)-2-Phenyl-2,3-Dihydrbenzo[d]imidazo[2,1-b]thiazole
    • CS-W010199
    • (4R)-4-phenyl-7-thia-2,5-diazatricyclo[6.4.0.0(2),?]dodeca-1(8),5,9,11-tetraene
    • AS-58793
    • AKOS028109145
    • (2R)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]benzothiazole
    • (+)-Benzotetramisole
    • MDL: MFCD11112169
    • Inchi: 1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1
    • InChI-Schlüssel: YGCWPCVAVSIFLO-LBPRGKRZSA-N
    • Lächelt: N12C[C@@H](C3C=CC=CC=3)N=C1SC1C=CC=CC2=1

Berechnete Eigenschaften

  • Genaue Masse: 252.07200
  • Monoisotopenmasse: 252.07211956g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 348
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 40.9
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 3.2

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.3±0.1 g/cm3
  • Schmelzpunkt: 91.0 to 95.0 deg-C
  • Siedepunkt: 428.1±48.0 °C at 760 mmHg
  • Flammpunkt: 212.7±29.6 °C
  • Brechungsindex: 1.736
  • PSA: 45.53000
  • LogP: 2.79400

(+)-Benzotetramisole Preismehr >>

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SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
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885051-07-0 97%
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¥644.90 2023-09-04
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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TRC
B677463-2.5mg
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(+)-Benzotetramisole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Reagents: Methanesulfonyl chloride ;  5 min, 0 °C; 15 min, rt
1.3 Solvents: Isopropanol ;  18 h, rt → 50 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  30 min, rt
Referenz
A Scalable, Chromatography-Free Synthesis of Benzotetramisole
Daniels, David S. B.; et al, Synthesis, 2015, 47(1), 34-41

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  rt → 0 °C; 1 h, 0 °C; 0 °C → rt
1.2 Solvents: Methanol ;  rt
1.3 Reagents: Triethylamine Solvents: Triethylamine ;  overnight, reflux
Referenz
Kinetic resolution of 2,2-difluoro-3-hydroxy-3-aryl-propionates catalyzed by organocatalyst (R)-benzotetramisole
Zhou, Hui; et al, Tetrahedron, 2008, 64(27), 6494-6499

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ;  130 °C
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; reflux
Referenz
2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
Li, Ximin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-2

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Solvents: Acetone
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
1.4 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane
Referenz
Structure-activity relationship of dihydroimidazo-, dihydropyrimido, tetrahydrodiazepino-[2,1-b]-thiazoles, and -benzothiazoles as an acylation catalyst
Okamoto, Sentaro; et al, Tetrahedron Letters, 2014, 55(11), 1909-1912

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
An enantioselective synthesis of α-alkylated pyrroles via cooperative isothiourea/palladium catalysis
Rush Scaggs, W.; et al, Organic & Biomolecular Chemistry, 2019, 17(7), 1787-1790

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
A Regio- and Stereodivergent Synthesis of Homoallylic Amines by a One-Pot Cooperative-Catalysis-Based Allylic Alkylation/Hofmann Rearrangement Strategy
Pearson, Colin M.; et al, Angewandte Chemie, 2019, 58(31), 10521-10527

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles
Hutchings-Goetz, Luke; et al, ACS Catalysis, 2018, 8(11), 10537-10544

Herstellungsverfahren 8

Reaktionsbedingungen
Referenz
A Pd-H/Isothiourea Cooperative Catalysis Approach to anti-Aldol Motifs: Enantioselective α-Alkylation of Esters with Oxyallenes
Lin, Hua-Chen; et al, Angewandte Chemie, 2022, 61(25),

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  15 h, rt
2.1 Solvents: Acetonitrile ;  8 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referenz
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Acetonitrile-d3 ;  10 min, rt
2.1 Solvents: Acetonitrile ;  8 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referenz
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  1 h, 0 °C; 0 °C → rt
1.2 Reagents: Methanol
1.3 Reagents: Triethylamine ;  overnight, reflux
Referenz
Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst
Birman, Vladimir B.; et al, Organic Letters, 2006, 8(7), 1351-1354

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Methanol ,  Dichloromethane ;  16 h, rt → reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
A Scalable, Chromatography-Free Synthesis of Benzotetramisole
Daniels, David S. B.; et al, Synthesis, 2015, 47(1), 34-41

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ;  overnight, reflux; reflux → rt
1.2 Reagents: Methanesulfonyl chloride ,  Diisopropylethylamine Solvents: Dichloromethane ;  cooled; 1 h, cooled; rt
1.3 Reagents: Diisopropylethylamine ;  overnight, reflux
Referenz
Synthesis of 2,3-dihydro-2-phenyl-imidazo[2,1-b]benzothiazole (benzotetramisole)
Xu, Qing; et al, Huaxue Shiji, 2010, 32(4), 293-295

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ;  130 °C
1.2 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; reflux
Referenz
2,3-Dihydro-2-phenylimidazo[2,1-b]benzothiazole
Li, Ximin; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C
2.1 Reagents: Triethylamine Solvents: Methanol ,  Dichloromethane ;  16 h, rt → reflux; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
A Scalable, Chromatography-Free Synthesis of Benzotetramisole
Daniels, David S. B.; et al, Synthesis, 2015, 47(1), 34-41

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  cooled
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  cooled
1.3 overnight, reflux; reflux → rt
1.4 Reagents: Methanol
2.1 Reagents: Diisopropylethylamine ;  overnight, reflux; reflux → rt
2.2 Reagents: Methanesulfonyl chloride ,  Diisopropylethylamine Solvents: Dichloromethane ;  cooled; 1 h, cooled; rt
2.3 Reagents: Diisopropylethylamine ;  overnight, reflux
Referenz
Synthesis of 2,3-dihydro-2-phenyl-imidazo[2,1-b]benzothiazole (benzotetramisole)
Xu, Qing; et al, Huaxue Shiji, 2010, 32(4), 293-295

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Solvents: Acetonitrile ;  8 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referenz
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 10 min, -78 °C; 1 h, -78 °C
1.3 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  5 h, rt
2.1 Solvents: Acetonitrile ;  8 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referenz
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Solvents: Acetonitrile-d3 ;  4 h, rt
2.1 Solvents: Acetonitrile ;  8 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referenz
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  5 min, rt
2.1 Solvents: Acetonitrile ;  8 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
2.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referenz
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

Herstellungsverfahren 21

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  1 min, rt; 30 min, rt
2.1 Solvents: Acetonitrile-d3 ;  4 h, rt
3.1 Solvents: Acetonitrile ;  8 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
3.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt
Referenz
Exploiting the Imidazolium Effect in Base-free Ammonium Enolate Generation: Synthetic and Mechanistic Studies
Young, Claire M.; et al, Angewandte Chemie, 2016, 55(46), 14394-14399

(+)-Benzotetramisole Raw materials

(+)-Benzotetramisole Preparation Products

(+)-Benzotetramisole Lieferanten

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(CAS:885051-07-0)(+)-Benzotetramisole
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(CAS:885051-07-0)(+)-Benzotetramisole
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